molecular formula C20H24FN3O2 B247203 1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine

1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine

Cat. No. B247203
M. Wt: 357.4 g/mol
InChI Key: JQQHLFRNXMOOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine, also known as FPPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine involves its interaction with the serotonin transporter. This compound has a high affinity for the serotonin transporter and has been shown to inhibit the reuptake of serotonin, leading to increased levels of serotonin in the brain. Additionally, 1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine has a variety of biochemical and physiological effects. This compound has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. Additionally, 1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine has been shown to increase the release of serotonin, leading to a sense of well-being and happiness. However, prolonged use of this compound can lead to depletion of these neurotransmitters and can result in adverse physiological effects.

Advantages and Limitations for Lab Experiments

1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine has several advantages for use in lab experiments. This compound is highly selective for the serotonin transporter and has been shown to have minimal effects on other neurotransmitter systems. Additionally, 1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine has a long half-life, which allows for prolonged experiments. However, the use of this compound in lab experiments is limited by its potential for abuse and its adverse physiological effects.

Future Directions

There are several future directions for the study of 1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine. One area of research is the study of the effects of this compound on the release of neurotransmitters in different regions of the brain. Additionally, the potential for 1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine to be used as a therapeutic agent for the treatment of depression and anxiety disorders is an area of interest. Finally, the development of more selective and safer compounds that target the serotonin transporter is an important area of future research.
Conclusion:
In conclusion, 1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine is a compound that has been widely studied for its potential use in scientific research. This compound has a high affinity for the serotonin transporter and has been shown to have a variety of biochemical and physiological effects. While the use of 1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine in lab experiments is limited by its potential for abuse and adverse physiological effects, the study of this compound has provided valuable insights into the role of the serotonin transporter in various physiological processes.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin transporter and has been used to study the role of the serotonin transporter in various physiological processes. Additionally, 1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine has been used to study the effects of serotonin on the release of dopamine and norepinephrine in the brain.

properties

Molecular Formula

C20H24FN3O2

Molecular Weight

357.4 g/mol

IUPAC Name

[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C20H24FN3O2/c21-17-4-1-2-5-18(17)23-13-11-22(12-14-23)16-7-9-24(10-8-16)20(25)19-6-3-15-26-19/h1-6,15-16H,7-14H2

InChI Key

JQQHLFRNXMOOIM-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)C(=O)C4=CC=CO4

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)C(=O)C4=CC=CO4

Origin of Product

United States

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